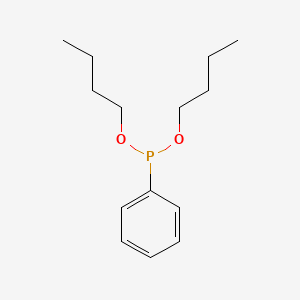
Methyl 2-isocyanatopropanoate
概要
説明
Methyl 2-isocyanatopropanoate is a chemical compound with the IUPAC name methyl (2R)-2-isocyanatopropanoate . It has a molecular weight of 129.12 and its InChI code is 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 . The compound contains a total of 15 bonds, including 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes 15 bonds in total. These comprise 8 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 isocyanate (aliphatic), and 1 ester (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 129.12 . Its InChI code is 1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m1/s1 .科学的研究の応用
Industrial and Biological Interactions
Methyl isocyanates, including Methyl 2-isocyanatopropanoate, are significant in industrial applications, particularly noted for their interactions with biological systems. A study by Bessac et al. (2009) highlighted the noxious effects of industrial isocyanates like this compound. These compounds induce responses such as lacrimation, pain, airway irritation, and edema, similar to tear gases, by activating transient receptor potential ankyrin 1 (TRPA1) in sensory neurons.
Immunotoxicity and Genotoxicity
The immunotoxic and genotoxic effects of isocyanates are a significant area of research. Mishra et al. (2008) Mishra et al. (2008) conducted a study that revealed the induction of DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes exposed to methyl isocyanate, a component structurally similar to this compound. These findings provide insight into the molecular mechanisms of isocyanate-induced immunotoxicity at the genomic level.
Genetic Toxicity Studies
Research on the genetic toxicity of methyl isocyanates has been conducted with various in vitro and in vivo assays. Shelby et al. (1987) Shelby et al. (1987) discovered that methyl isocyanate, closely related to this compound, has the capacity to affect chromosome structure but not induce gene mutations. These results are vital for understanding the potential risks associated with exposure to isocyanates.
Safety and Hazards
The safety data sheet for Methyl 2-isocyanatopropanoate indicates that it should not be released into the environment . In case of accidental release, it is recommended to sweep up or vacuum up the spillage and collect it in a suitable container for disposal . Personal protective equipment should be used and adequate ventilation should be ensured .
特性
IUPAC Name |
methyl 2-isocyanatopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILYULSVKLHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

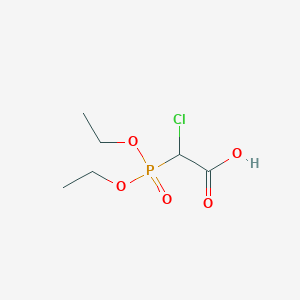

![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)
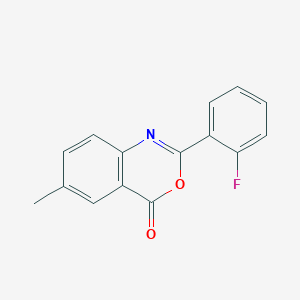
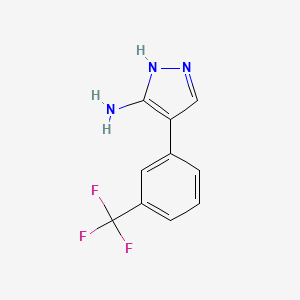
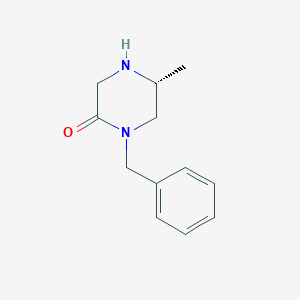
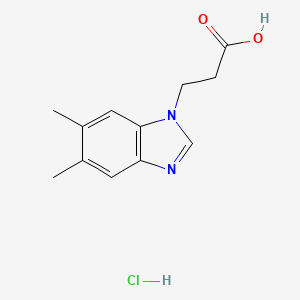

![3,7-dihydrofuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B3122267.png)

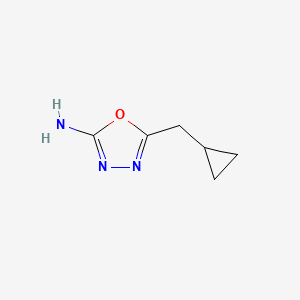
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)
